CAY10499

Description

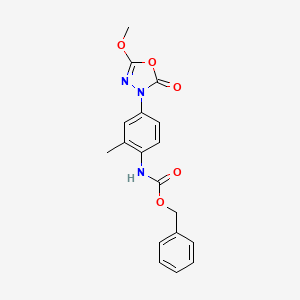

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3-yl)-2-methylphenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-12-10-14(21-18(23)26-17(20-21)24-2)8-9-15(12)19-16(22)25-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTENHWTVRQKWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)OC(=N2)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAY10499 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of CAY10499

Executive Summary

This compound is a potent, non-selective lipase inhibitor utilized in biochemical research to probe the roles of various lipolytic enzymes in cellular signaling and metabolism.[1][2] It is characterized as a carbamate-based compound that demonstrates irreversible inhibitory activity against several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH).[2][3] Its broad-spectrum activity also extends to other lipases, including hormone-sensitive lipase (HSL).[1][4] This inhibitory profile makes this compound a valuable tool for studying the endocannabinoid system and other lipid-mediated pathways.[5][6] Furthermore, this compound has demonstrated anti-proliferative effects on various cancer cell lines.[1] This guide provides a detailed overview of its mechanism of action, inhibitory profile, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a covalent, irreversible inhibitor of multiple lipases.[3] The primary mechanism involves the interaction of its active moiety with the target enzyme.

-

Active Moiety : Research suggests that the inhibitory activity of this compound is conferred by the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group, rather than the carbamate portion of the molecule.[3][6]

-

Irreversible Inhibition : The interaction between this compound and its target enzymes is not easily reversible. Studies on MAGL have shown that pre-incubation of the enzyme with this compound in the absence of a substrate leads to increased inhibition.[6] This time-dependent increase in inhibition is a characteristic feature of irreversible inhibitors. The inhibition of MAGL by this compound cannot be overcome by increasing the concentration of the substrate.[6] Instead, in the presence of the inhibitor, the maximal reaction velocity (Vmax) of the enzyme decreases while the Michaelis constant (Km) increases.[6]

Quantitative Inhibitory Profile

This compound exhibits a broad inhibitory spectrum against several lipases. The following tables summarize its potency, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and percentage inhibition at a given concentration.

Table 1: Inhibitory Activity of this compound against Lipolytic Enzymes

| Target Enzyme | Species | IC50 Value | Source |

| Monoacylglycerol Lipase (MAGL) | Human, recombinant | 144 nM | [1][2] |

| Hormone-Sensitive Lipase (HSL) | Human, recombinant | 90 nM | [1] |

| Fatty Acid Amide Hydrolase (FAAH) | Human, recombinant | 14 nM[1][2], 76 nM[6] | [1][2][6] |

Table 2: Additional Lipase Inhibition by this compound

| Target Enzyme | Inhibition at 5 µM | Source |

| Adipose Triglyceride Lipase (ATGL) | 95% | [1] |

| Diacylglycerol Lipase α (DAGLα) | 60% | [1] |

| α/β-Hydrolase Domain 6 (ABHD6) | 90% | [1] |

| Carboxylesterase 1 (CES1) | 95% | [1] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source |

| MCF-7 | Breast Cancer | 4.2 µM | [1] |

| MDA-MB-231 | Breast Cancer | 46 µM | [1] |

| COV318 | Ovarian Cancer | 106.7 µM | [1] |

| OVCAR-3 | Ovarian Cancer | 79.8 µM | [1] |

Affected Signaling Pathways

By inhibiting multiple lipases, this compound perturbs key lipid signaling pathways, most notably the endocannabinoid system, which regulates numerous physiological processes.[5][6]

Endocannabinoid Signaling

The primary role of MAGL and FAAH is the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[3][5] By inhibiting these enzymes, this compound prevents the breakdown of these signaling lipids, leading to their accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2).

Caption: this compound inhibits MAGL and FAAH, preventing 2-AG and AEA degradation.

General Lipolysis

This compound also inhibits HSL and ATGL, key enzymes in the breakdown of triglycerides stored in lipid droplets. This pathway mobilizes fatty acids for energy or for use as building blocks for other lipids. Inhibition of this process can have significant effects on cellular energy homeostasis.

Experimental Protocols

The characterization of this compound as a lipase inhibitor has been facilitated by specific enzyme assays. A common method for assessing MAGL activity is a high-throughput, 96-well plate format assay using a chromogenic substrate.[5][6]

MAGL Inhibition Assay using 4-Nitrophenylacetate (4-NPA)

This assay measures the hydrolysis of the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA) by MAGL, which releases the chromophore 4-nitrophenol, detectable by absorbance spectrophotometry.[6]

Protocol Steps:

-

Reagent Preparation : Prepare solutions of purified human recombinant MAGL, Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% w/v fatty-acid-free BSA, the substrate 4-NPA, and this compound (or other inhibitors) dissolved in a suitable solvent like DMSO.

-

Plate Setup : In a 96-well microtiter plate, add the MAGL enzyme solution to each well.

-

Inhibitor Addition : Add serial dilutions of this compound to the 'test' wells and an equivalent volume of the solvent (e.g., DMSO) to the 'control' wells.

-

Pre-incubation : Incubate the plate to allow the inhibitor to interact with the enzyme. For irreversible inhibitors, this step is critical.

-

Reaction Initiation : Initiate the enzymatic reaction by adding the 4-NPA substrate solution to all wells.

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[6]

-

Measurement : Measure the absorbance of each well at 405 nm using a plate reader. The absorbance is proportional to the amount of 4-nitrophenol produced and thus reflects the enzyme activity.

-

Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the control wells and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a 96-well MAGL inhibition assay using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound (PD020253, QTENHWTVRQKWRI-UHFFFAOYSA-N) [probes-drugs.org]

- 3. researchgate.net [researchgate.net]

- 4. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective inhibitor of several serine hydrolases, with significant activity against multiple lipases involved in critical signaling and metabolic pathways. This technical guide provides an in-depth overview of this compound, including its inhibitory profile, its impact on cellular signaling, and detailed protocols for its experimental use. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a tool to investigate lipid metabolism and endocannabinoid signaling.

Introduction

This compound, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a small molecule that has been identified as a broad-spectrum lipase inhibitor. Its ability to target multiple enzymes within the lipase family makes it a valuable pharmacological tool for studying the roles of these enzymes in various physiological and pathophysiological processes, including cancer, metabolic disorders, and neuroinflammation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 359714-55-9 |

| Molecular Formula | C₁₈H₁₇N₃O₅ |

| Molecular Weight | 355.3 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO (~20 mg/ml), DMF (~20 mg/ml), and Ethanol (~2 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice (e.g., a 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/ml)[1]. |

| Storage | Store at -20°C for long-term stability (≥4 years)[1]. Aqueous solutions are not recommended for storage for more than one day[1]. |

Mechanism of Action and Inhibitory Profile

This compound acts as an irreversible inhibitor of several lipases, with its active moiety suggested to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group rather than the carbamate[2][3]. Its non-selective nature is evident from its activity against a range of enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various human recombinant lipases and its anti-proliferative effects on cancer cell lines are summarized in the tables below.

Table 1: Inhibitory Activity of this compound against Human Recombinant Lipases

| Target Enzyme | IC₅₀ (nM) |

| Fatty Acid Amide Hydrolase (FAAH) | 14[4][5] |

| Hormone-Sensitive Lipase (HSL) | 90[4][5] |

| Monoacylglycerol Lipase (MAGL) | 144[4][5] |

Table 2: Inhibition of Other Lipases by this compound at 5 µM [4][6]

| Target Enzyme | Inhibition (%) |

| Adipose Triglyceride Lipase (ATGL) | 95 |

| α/β-Hydrolase Domain 6 (ABHD6) | 90 |

| Carboxylesterase 1 (CES1) | 95 |

| sn-1-Diacylglycerol Lipase α (DAGLα) | 60 |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines [4][6]

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | 4.2 |

| MDA-MB-231 | Breast | 46 |

| OVCAR-3 | Ovarian | 79.8 |

| COV318 | Ovarian | 106.7 |

Impact on Signaling and Metabolic Pathways

By inhibiting key lipases, this compound significantly modulates the endocannabinoid system and broader lipid metabolism.

Endocannabinoid Signaling Pathway

This compound's potent inhibition of FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) respectively, leads to an accumulation of these signaling lipids. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), influencing a wide range of physiological processes including pain, mood, and appetite.

Lipid Metabolism Pathway

This compound's inhibition of HSL and ATGL, key enzymes in the hydrolysis of stored triglycerides, can significantly alter lipid metabolism. This disruption can lead to an accumulation of triglycerides and a decrease in the availability of free fatty acids for energy production or signaling purposes.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol is adapted from a method utilizing the hydrolysis of 4-nitrophenylacetate (4-NPA) to measure MAGL activity[2][7].

Materials:

-

Human recombinant MAGL

-

This compound

-

4-Nitrophenylacetate (4-NPA)

-

Tris-HCl buffer (100 mM, pH 7.4) with 0.1% w/v fatty-acid-free BSA

-

DMSO

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.

-

Add 10 µL of the this compound solution (or DMSO for control) to the appropriate wells.

-

Add 16 ng of pure human MAGL in 10 µL of Tris-HCl buffer to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 40 µL of a 1.25 mM 4-NPA solution in Tris-HCl buffer (final concentration of 250 µM).

-

Immediately measure the absorbance at 405 nm and continue to monitor for 15 minutes at 37°C.

-

The rate of 4-nitrophenol production is proportional to MAGL activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

-

Human recombinant FAAH

-

This compound

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

FAAH assay buffer

-

DMSO

-

96-well black plate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well black plate, add FAAH assay buffer to each well.

-

Add the this compound solution (or DMSO for control) to the appropriate wells.

-

Add human recombinant FAAH to each well.

-

Pre-incubate the plate for 30 minutes at 37°C.

-

Initiate the reaction by adding the FAAH substrate to each well.

-

Immediately measure the fluorescence at the specified wavelengths and continue to monitor over time.

-

The rate of increase in fluorescence is proportional to FAAH activity.

Hormone-Sensitive Lipase (HSL) Inhibition Assay

This protocol describes a general method for assessing HSL inhibition.

Materials:

-

Human recombinant HSL or cell extracts overexpressing HSL

-

This compound

-

HSL substrate (e.g., 1-S-arachidonoylthioglycerol)

-

Potassium phosphate buffer (pH 7.0)

-

DMSO

-

96-well plate

-

Plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add potassium phosphate buffer to each well.

-

Add the this compound solution (or DMSO for control) to the appropriate wells.

-

Add 1 µg of cell extract containing overexpressed HSL (or purified recombinant HSL) to each well[3].

-

Pre-incubate the plate at room temperature.

-

Initiate the reaction by adding the HSL substrate.

-

Monitor the reaction progress using a plate reader appropriate for the chosen substrate.

-

The rate of product formation is proportional to HSL activity.

In Vivo Assessment of Cytosolic Lipase Activity in Rats

This compound has been shown to reduce increases in cytosolic lipase activity in rats fed high-fructose (FRUC) or AIN-93M diets[4]. A general workflow for such an experiment is outlined below.

Conclusion

This compound is a valuable research tool for the study of lipid metabolism and endocannabinoid signaling. Its broad inhibitory profile allows for the investigation of the collective roles of multiple lipases in complex biological systems. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in a laboratory setting and to spur further research into the therapeutic potential of lipase inhibition. Researchers should, however, remain mindful of its non-selective nature when interpreting experimental results.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective, and irreversible inhibitor of multiple serine hydrolases, with primary activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). Its discovery stemmed from a high-throughput screen utilizing a novel colorimetric assay. While demonstrating broad inhibitory action across several lipases, its development has been largely preclinical, with a focus on its utility as a chemical probe to investigate the roles of these enzymes in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available preclinical data for this compound, including detailed experimental protocols and a summary of its inhibitory activity.

Discovery and Initial Characterization

This compound was first identified as a novel inhibitor of monoglyceride lipase (MGL) during a small-scale screening campaign. This discovery was facilitated by the development of an efficient, 96-well format assay that utilizes the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA). The enzymatic hydrolysis of 4-NPA by MGL releases the chromophore 4-nitrophenol, allowing for colorimetric quantification of enzyme activity.[1] This assay proved to be a reliable and rapid method for identifying MGL inhibitors.[1]

Subsequent characterization revealed that this compound is a carbamate derivative, identified as [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester.[2] Further investigation into its mechanism of action suggested that the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety, rather than the carbamate group, is likely the active component responsible for its inhibitory effects.[3] this compound acts as a covalent and irreversible inhibitor.[4]

Mechanism of Action and Inhibitory Profile

This compound exhibits a broad spectrum of inhibitory activity against several lipases. It is characterized as a non-selective inhibitor, with potent activity against MAGL, HSL, and FAAH. The irreversible nature of its inhibition is an important characteristic to consider in experimental design.

Quantitative Inhibitory Data

The following table summarizes the known inhibitory concentrations (IC50) and percentage inhibition of this compound against various human recombinant enzymes.

| Target Enzyme | IC50 | Percent Inhibition (at 5 µM) |

| Monoacylglycerol Lipase (MAGL) | 144 nM[2] | - |

| Hormone-Sensitive Lipase (HSL) | 90 nM[2] | - |

| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[2] | - |

| Adipose Triglyceride Lipase (ATGL) | - | 95%[2] |

| Diacylglycerol Lipase α (DAGLα) | - | 60%[2] |

| α/β-Hydrolase Domain 6 (ABHD6) | - | 90%[2] |

| Carboxylesterase 1 (CES1) | - | 95%[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research involving this compound. The following sections provide available protocols for key experiments.

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. The compound is commercially available from suppliers such as Cayman Chemical.

Enzyme Inhibition Assays

This assay is based on the hydrolysis of 4-nitrophenylacetate (4-NPA) by MAGL, which produces the yellow-colored product 4-nitrophenol.

-

Materials:

-

Human recombinant MAGL

-

This compound (or other test inhibitor)

-

4-nitrophenylacetate (4-NPA) substrate

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

-

-

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer to each well.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Add the human recombinant MAGL enzyme to all wells except for the blank controls.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the 4-NPA substrate to all wells.

-

Immediately measure the absorbance at 405-415 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

-

Detailed, standardized protocols for this compound inhibition of HSL, FAAH, ATGL, DAGLα, ABHD6, and CES1 are not as clearly defined in single sources. However, general methodologies often involve:

-

HSL, ABHD6, and CES1 Assays: These can be performed using 1-S-arachidonoylthioglycerol as a substrate. The release of 1-thioglycerol is detected by its reaction with ThioGlo-1 to produce a fluorescent adduct.[5]

-

FAAH Assay: A common method involves using [3H]-anandamide (AEA) as a substrate and measuring the release of radiolabeled ethanolamine.

-

ATGL and DAGLα Assays: Commercially available lipase assay kits, often employing fluorescent or colorimetric substrates, can be adapted for these enzymes. For instance, a p-nitrophenyl butyrate (pNPB) substrate has been used for DAGLα activity.[5]

In Vivo Studies in a Rat Model

This compound has been shown to reduce increases in cytosolic lipase activity in rats fed high-fructose (FRUC) or AIN-93M diets.[2] While specific details of the protocol are limited in publicly available literature, a general outline for such a study would be as follows:

-

Animal Model: Male Sprague-Dawley rats.

-

Dietary Induction:

-

FRUC Diet: A diet high in fructose to induce metabolic changes, including alterations in lipase activity.

-

AIN-93M Diet: A standard purified diet for maintenance in rodents, which can be modified to study dietary effects.

-

-

Drug Administration:

-

Route: Likely oral gavage or intraperitoneal injection.

-

Dose and Frequency: To be determined based on preliminary dose-ranging studies.

-

Duration: The study would likely last for several weeks to observe significant diet-induced changes.

-

-

Outcome Measures:

-

At the end of the study, animals would be euthanized, and tissues (e.g., liver, adipose tissue) would be collected.

-

Cytosolic fractions would be prepared from the tissues.

-

Lipase activity in the cytosolic fractions would be measured using an appropriate assay (e.g., a colorimetric or fluorometric lipase activity assay).

-

Preclinical Development and Applications

The primary application of this compound to date has been as a research tool to probe the function of the lipases it inhibits. Its non-selective nature makes it a useful tool for studying the collective effects of inhibiting multiple lipases simultaneously.

Anticancer Research

This compound has demonstrated the ability to inhibit the growth of several cancer cell lines in vitro.

| Cell Line | Cancer Type | IC50 |

| MCF-7 | Breast Cancer | 4.2 µM[2] |

| MDA-MB-231 | Breast Cancer | 46 µM[2] |

| COV318 | Ovarian Cancer | 106.7 µM[2] |

| OVCAR-3 | Ovarian Cancer | 79.8 µM[2] |

Pharmacokinetics and Toxicology

There is currently no publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) or the toxicology profile of this compound. Such studies would be essential for any further development towards therapeutic applications.

Visualizations

This compound Discovery and Evaluation Workflow

This compound's Multi-Target Inhibition

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the roles of multiple lipases in health and disease. Its discovery was a direct result of innovative assay development. While its non-selective nature may limit its direct therapeutic potential without further optimization, it provides a powerful tool for understanding the complex interplay of lipid metabolic pathways. Future research should focus on elucidating the detailed pharmacokinetics and toxicology of this compound to better support its use in in vivo models. Furthermore, structure-activity relationship studies could lead to the development of more selective inhibitors based on the active 5-methoxy-1,3,4-oxadiazol-2(3H)-one scaffold, potentially yielding novel therapeutic agents for metabolic disorders or cancer.

References

- 1. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. farm.ucl.ac.be [farm.ucl.ac.be]

- 4. researchgate.net [researchgate.net]

- 5. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CAY10499: A Technical Guide to its Interaction with the Endocannabinoid System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CAY10499, a non-selective lipase inhibitor, and its significant interaction with the endocannabinoid system (ECS). This compound exerts its effects primarily through the inhibition of two key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By inhibiting these enzymes, this compound effectively increases the endogenous levels of anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively, thereby potentiating endocannabinoid signaling. This guide details the mechanism of action of this compound, provides comprehensive quantitative data on its inhibitory activity, outlines detailed experimental protocols for assessing its enzymatic inhibition, and presents visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the Endocannabinoid System

The endocannabinoid system is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes.[1] Its primary components include:

-

Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters, with the most well-characterized being anandamide (AEA) and 2-arachidonoylglycerol (2-AG).

-

Cannabinoid Receptors: G protein-coupled receptors (GPCRs) that are activated by endocannabinoids. The two primary receptor types are CB1, predominantly found in the central nervous system, and CB2, primarily expressed in immune cells.[2][3]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. The key degradative enzymes are Fatty Acid Amide Hydrolase (FAAH), which primarily hydrolyzes AEA, and Monoacylglycerol Lipase (MAGL), the main enzyme for 2-AG degradation.[4][5]

Dysregulation of the ECS has been implicated in a variety of pathological conditions, making it a promising target for therapeutic intervention.

This compound: A Non-Selective Lipase Inhibitor

This compound is a potent, carbamate-based, non-selective lipase inhibitor.[6] Its primary mechanism of action within the endocannabinoid system is the inhibition of FAAH and MAGL, leading to an accumulation of AEA and 2-AG. This elevation of endocannabinoid tone enhances the activation of cannabinoid receptors, thereby modulating downstream signaling pathways.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various lipases has been characterized through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Enzyme Target | Species | IC50 Value (nM) | Reference(s) |

| Fatty Acid Amide Hydrolase (FAAH) | Human | 14 | [7] |

| Monoacylglycerol Lipase (MAGL) | Human | 144 | [7] |

| Hormone-Sensitive Lipase (HSL) | Human | 90 | [7] |

| Adipose Triglyceride Lipase (ATGL) | >10,000 | ||

| Diacylglycerol Lipase α (DAGLα) | >10,000 | ||

| α/β-Hydrolase Domain 6 (ABHD6) | >10,000 | ||

| Carboxylesterase 1 (CES1) | >10,000 |

Note: The table summarizes publicly available data. Further internal validation is recommended.

Signaling Pathways Modulated by this compound

By inhibiting FAAH and MAGL, this compound indirectly activates CB1 and CB2 receptors through the elevated levels of anandamide and 2-AG. The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events.

Endocannabinoid Degradation Pathway

The following diagram illustrates the enzymatic degradation of anandamide and 2-AG, the key process inhibited by this compound.

Caption: this compound inhibits FAAH and MAGL, preventing endocannabinoid degradation.

Downstream Cannabinoid Receptor Signaling

The increased levels of AEA and 2-AG lead to the activation of CB1 and CB2 receptors, which are coupled to inhibitory G proteins (Gi/o). This activation triggers several downstream signaling cascades.

Caption: Downstream signaling cascades activated by endocannabinoids via CB1/CB2 receptors.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the inhibitory activity of this compound on FAAH and MAGL.

General Experimental Workflow for Inhibitor Screening

A generalized workflow for screening and characterizing enzyme inhibitors like this compound is depicted below.

Caption: A typical workflow for in vitro enzyme inhibitor screening.

FAAH Inhibition Assay Protocol (Fluorometric)

This protocol is based on the hydrolysis of a fluorogenic substrate by FAAH.

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin (AAMCA)

-

This compound

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

-

Prepare FAAH solution: Dilute the recombinant FAAH enzyme in cold assay buffer to the desired concentration.

-

Assay Plate Setup:

-

Add assay buffer to each well.

-

Add the this compound dilutions or vehicle (DMSO) to the appropriate wells.

-

Add the diluted FAAH enzyme solution to all wells except the no-enzyme control.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the FAAH substrate (AAMCA) to all wells to start the reaction.

-

Detection: Immediately measure the fluorescence in a microplate reader (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MAGL Inhibition Assay Protocol (Colorimetric)

This protocol utilizes the hydrolysis of a chromogenic substrate by MAGL.

Materials:

-

Recombinant human MAGL

-

MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

MAGL Substrate: 4-Nitrophenyl acetate (4-NPA)

-

This compound

-

DMSO (for dissolving inhibitor)

-

96-well clear microplate

-

Absorbance microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

-

Prepare MAGL solution: Dilute the recombinant MAGL enzyme in cold assay buffer to the desired concentration.

-

Assay Plate Setup:

-

Add assay buffer to each well.

-

Add the this compound dilutions or vehicle (DMSO) to the appropriate wells.

-

Add the diluted MAGL enzyme solution to all wells except the no-enzyme control.

-

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Add the MAGL substrate (4-NPA) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Detection: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all other readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its ability to inhibit both FAAH and MAGL allows for the potentiation of endogenous cannabinoid signaling, providing a means to investigate the physiological and pathological roles of anandamide and 2-AG. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Understanding the nuances of its mechanism of action and having access to detailed experimental methodologies are crucial for the effective use of this compound in advancing our knowledge of the endocannabinoid system and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 7. caymanchem.com [caymanchem.com]

CAY10499: A Technical Guide for Researchers

Introduction: CAY10499 is a potent, non-selective lipase inhibitor widely utilized in biomedical research to investigate the roles of various lipases in physiological and pathological processes.[1][2][3] As a carbamate-based compound, it demonstrates inhibitory activity against several key enzymes involved in lipid metabolism, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1][2][3] This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a crystalline solid.[1][4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 359714-55-9 | [1][4] |

| Molecular Formula | C₁₈H₁₇N₃O₅ | [1][4] |

| Molecular Weight | 355.3 g/mol | [1][4] |

| Purity | ≥98% | [1][4] |

| Appearance | Crystalline solid | [1][4] |

| UV/Vis (λmax) | 206, 256 nm | [1][4] |

| SMILES | COc1nn(c2ccc(NC(=O)OCc3ccccc3)c(C)c2)c(=O)o1 | [1][5] |

| InChI Key | QTENHWTVRQKWRI-UHFFFAOYSA-N | [1][5] |

| Storage Temperature | -20°C | [4] |

| Stability | ≥4 years | [4] |

Solubility

This compound is soluble in various organic solvents. For aqueous applications, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[4]

| Solvent | Approximate Solubility |

| Dimethylformamide (DMF) | 20 mg/mL[1][4] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][4] |

| Ethanol | 2 mg/mL[1][4] |

| 1:2 DMSO:PBS (pH 7.2) | 0.3 mg/mL[1][4] |

Pharmacological Properties

This compound is a non-selective inhibitor of several lipases. Its inhibitory activity has been quantified against various human recombinant enzymes and its anti-proliferative effects have been demonstrated in several cancer cell lines.

Enzyme Inhibition

| Target Enzyme | IC₅₀ |

| Monoacylglycerol Lipase (MAGL) | 144 nM[1][6] |

| Hormone-Sensitive Lipase (HSL) | 90 nM[1][2][6] |

| Fatty Acid Amide Hydrolase (FAAH) | 14 nM[1][6] |

At a concentration of 5 µM, this compound also demonstrates significant inhibition of other lipases:[1][6]

-

Adipose Triglyceride Lipase (ATGL): 95% inhibition

-

Diacylglycerol Lipase α (DAGLα): 60% inhibition

-

α/β-Hydrolase Domain 6 (ABHD6): 90% inhibition

-

Carboxylesterase 1 (CES1): 95% inhibition

Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ |

| MCF-7 | Breast Cancer | 4.2 µM[1] |

| MDA-MB-231 | Breast Cancer | 46 µM[1] |

| COV318 | Ovarian Cancer | 106.7 µM[1] |

| OVCAR-3 | Ovarian Cancer | 79.8 µM[1] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of lipases involved in the metabolism of endocannabinoids and other lipid signaling molecules.[2][3][7] A key target is monoacylglycerol lipase (MGL), the enzyme responsible for the majority of the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[7][8] By inhibiting MGL, this compound increases the levels of 2-AG, which can then activate cannabinoid receptors (CB1 and CB2), leading to various downstream signaling events.[8]

The inhibition of hormone-sensitive lipase (HSL) by this compound affects the hydrolysis of tri-, di-, and monoacylglycerols, thereby impacting fatty acid mobilization.[2] Its activity against FAAH, the primary degradative enzyme for the endocannabinoid anandamide, further underscores its broad impact on the endocannabinoid system.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols derived from published studies.

Monoglyceride Lipase (MGL) Activity Assay

This assay utilizes the chromogenic substrate 4-nitrophenylacetate (4-NPA) to measure MGL activity in a 96-well format.[8]

Materials:

-

Purified human MGL

-

Tris-HCl buffer (100 mM, pH 7.4) with 0.1% w/v fatty-acid-free BSA

-

This compound stock solution in DMSO

-

4-Nitrophenylacetate (4-NPA) solution in Tris-HCl (1.25 mM)

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Add 150 µL of Tris-HCl buffer containing 16 ng of pure human MGL to each well.

-

Add 10 µL of this compound solution (at various concentrations) or DMSO (for control) to the respective wells.

-

Initiate the reaction by adding 40 µL of the 4-NPA solution to each well (final concentration of 250 µM).

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 405 nm to quantify the amount of 4-nitrophenol produced.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol describes the measurement of FAAH activity using radiolabeled anandamide ([³H]-AEA).[8]

Materials:

-

Human recombinant FAAH

-

[³H]-Arachidonoylethanolamide ([³H]-AEA)

-

This compound stock solution in DMSO

-

Appropriate buffer system for FAAH activity

Procedure:

-

Pre-incubate the human recombinant FAAH enzyme with various concentrations of this compound or DMSO (control) in the assay buffer.

-

Initiate the reaction by adding [³H]-AEA.

-

Allow the hydrolysis reaction to proceed for a defined period at a specific temperature (e.g., 37°C).

-

Terminate the reaction.

-

Separate the radiolabeled hydrolysis product (e.g., [³H]-arachidonic acid) from the substrate.

-

Quantify the amount of product using liquid scintillation counting to determine the extent of FAAH inhibition.

Conclusion

This compound is a valuable pharmacological tool for the study of lipid metabolism and endocannabinoid signaling. Its broad-spectrum inhibitory activity against multiple lipases necessitates careful consideration of its off-target effects in experimental design. However, when used appropriately, it can provide significant insights into the roles of these enzymes in health and disease, from cancer progression to neurological function. The data and protocols presented in this guide are intended to support the effective and reproducible use of this compound in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound (PD020253, QTENHWTVRQKWRI-UHFFFAOYSA-N) [probes-drugs.org]

- 6. This compound | CAS 359714-55-9 | Cayman Chemical | Biomol.com [biomol.com]

- 7. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. farm.ucl.ac.be [farm.ucl.ac.be]

Methodological & Application

CAY10499: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10499 is a potent, non-selective inhibitor of several lipases, demonstrating significant activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1] Its irreversible inhibitory action on MAGL makes it a valuable tool for studying the endocannabinoid system and lipid metabolism.[2][3] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in utilizing this compound for in vitro studies.

Data Presentation

Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Notes | Reference |

| Monoacylglycerol Lipase (human recombinant) | 144 nM | Irreversible inhibitor. | [1] |

| Hormone-Sensitive Lipase (human recombinant) | 90 nM | --- | [1] |

| Fatty Acid Amide Hydrolase (human recombinant) | 14 nM | --- | [1] |

| Fatty Acid Amide Hydrolase (human recombinant) | 76 nM | Full inhibition of [3H]-AEA hydrolysis. | [2] |

Cellular Growth Inhibition by this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 4.2 µM | [1] |

| MDA-MB-231 | Breast Cancer | 46 µM | [1] |

| COV318 | Ovarian Cancer | 106.7 µM | [1] |

| OVCAR-3 | Ovarian Cancer | 79.8 µM | [1] |

Inhibition of Other Lipases by this compound at 5 µM

| Target Enzyme | Percent Inhibition | Reference |

| Adipose Triglyceride Lipase (ATGL) | 95% | [1] |

| Diacylglycerol Lipase α (DAGLα) | 60% | [1] |

| α/β-Hydrolase Domain 6 (ABHD6) | 90% | [1] |

| Carboxylesterase 1 (CES1) | 95% | [1] |

Signaling Pathway

This compound primarily impacts the endocannabinoid signaling pathway by inhibiting monoacylglycerol lipase (MAGL). MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[2][4][5] Inhibition of MAGL by this compound leads to an accumulation of 2-AG, which can then enhance the activation of cannabinoid receptors (CB1 and CB2), influencing various physiological processes.[5]

Experimental Protocols

Monoacylglycerol Lipase (MGL) Activity Assay (Colorimetric)

This protocol is adapted from a 96-well format assay using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[2][4]

Materials:

-

Pure human recombinant MGL

-

This compound

-

4-Nitrophenylacetate (4-NPA)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Fatty-acid-free Bovine Serum Albumin (BSA)

-

DMSO

-

96-well microtiter plate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

-

In each well of a 96-well plate, add 150 µL of pure human MGL (16 ng per well) in Tris-HCl buffer containing 0.1% (w/v) fatty-acid-free BSA.

-

Add 10 µL of the this compound dilution or DMSO (for control) to the respective wells.

-

To determine the effect of pre-incubation, incubate the plate at 37°C for a desired period (e.g., 15 minutes).[2] It has been noted that preincubation of this compound with MGL in the absence of the substrate increases its inhibitory potential.[2]

-

Initiate the hydrolysis reaction by rapidly adding 40 µL of a 1.25 mM solution of 4-NPA in Tris-HCl to each well (final concentration of 250 µM).

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of 4-nitrophenol released upon hydrolysis of 4-NPA by MGL.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.

Hormone-Sensitive Lipase (HSL) Assay

This protocol utilizes a 96-well format with 1-S-arachidonoylthioglycerol as a substrate.[6]

Materials:

-

Extracts of cells overexpressing human HSL or purified recombinant human HSL

-

This compound

-

1-S-arachidonoylthioglycerol (substrate)

-

ThioGlo-1

-

Assay buffer

-

DMSO

-

96-well opaque black plates

Procedure:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

In a 96-well opaque black plate, add 1 µg of whole-cell extract protein containing overexpressed hHSL or the desired amount of purified enzyme per well.[6]

-

Add the this compound dilutions to the wells.

-

Pre-incubate the inhibitor with the enzyme for a specified time at room temperature.

-

Initiate the reaction by adding the substrate, 1-S-arachidonoylthioglycerol.

-

The release of thioglycerol is measured using ThioGlo-1 at 37°C.[6]

-

Monitor the fluorescence continuously with a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay can be performed using a radiolabeled substrate or a fluorometric screening kit.[2][6]

Radiolabeled Substrate Assay:

-

Materials: [3H]-Anandamide ([3H]-AEA), human recombinant FAAH, assay buffer, this compound, DMSO, scintillation cocktail.

-

Procedure:

-

Perform the assay similarly to the radiolabeled MGL assay.[2]

-

Use [3H]-AEA as the substrate and human recombinant FAAH (5 µg of protein/tube) as the enzyme.[2]

-

Pre-incubate this compound with the enzyme.

-

Initiate the reaction by adding the substrate.

-

Stop the reaction and measure the radioactivity of the hydrolysis product using liquid scintillation.

-

Fluorometric Screening Assay:

-

Materials: FAAH inhibitor screening assay kit (e.g., from Cayman Chemical), this compound, DMSO.

-

Procedure:

-

Follow the manufacturer's protocol for the FAAH inhibitor screening assay kit.[6]

-

Typically, the assay measures the release of a fluorescent product (e.g., 7-amino-4-methylcoumarin) from the hydrolysis of a specific substrate (e.g., AMC-arachidonoyl amide).[6]

-

Pre-incubate the inhibitors with the enzyme for 30 minutes at the indicated concentrations before adding the substrate.[6]

-

Measure the fluorescence using a plate reader with an excitation filter of 340–360 nm and an emission filter of 450–465 nm.[6]

-

Experimental Workflow

Disclaimer

This compound is for research use only and is not for human or veterinary use.[1] Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. farm.ucl.ac.be [farm.ucl.ac.be]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of known inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of CAY10499 Stock Solutions

Introduction

CAY10499 is a potent, non-selective lipase inhibitor with significant activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH)[1][2][3][4]. It is widely used in research to study lipid metabolism and its role in various physiological and pathological processes[5]. Accurate and reproducible experimental results depend on the correct preparation, handling, and storage of this compound stock solutions. These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for use in a research laboratory setting.

Compound Information

This compound is supplied as a crystalline solid[2][6]. Its key properties are summarized below.

| Property | Value |

| Formal Name | [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester |

| Molecular Formula | C₁₈H₁₇N₃O₅[1][2][6] |

| Formula Weight | 355.3 g/mol [1][2][6] |

| Purity | ≥98%[1][2][6] |

| CAS Number | 359714-55-9[1][6] |

Solubility Data

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents[6]. For biological experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer or cell culture medium of choice[6].

| Solvent | Approximate Solubility |

| DMSO | 20 mg/mL[1][6][7] |

| Dimethylformamide (DMF) | 20 mg/mL[1][6][7] |

| Ethanol | 2 mg/mL[1][6][7] |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1][6][7] |

| Water | Insoluble[8] |

Experimental Protocols

Required Materials and Equipment

-

This compound (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade

-

Sterile microcentrifuge tubes or cryogenic vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Safety Precautions

-

This compound is for research use only and not for human or veterinary use[6].

-

Handle the compound as potentially hazardous. Avoid ingestion, inhalation, and contact with skin and eyes[6].

-

Always wear appropriate PPE when handling the solid compound and its solutions.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for complete safety information before use.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Calculation:

-

Molecular Weight (MW): 355.3 g/mol

-

To make a 10 mM (0.010 mol/L) solution:

-

Weight (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g)

-

Weight (mg) = 0.001 L x 0.010 mol/L x 355.3 g/mol x 1000 mg/g = 3.553 mg

-

Procedure:

-

Equilibrate: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Collect Powder: Briefly centrifuge the vial to ensure all the crystalline solid is at the bottom[9].

-

Weighing: Carefully weigh out 3.553 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.

-

Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (25-30°C) can aid dissolution if necessary.

-

Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[9].

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to a final concentration of 10 µM in cell culture medium.

-

Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential precipitation, perform a serial dilution.

-

Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 5 µL of 10 mM stock to 495 µL of medium).

-

Gently mix by pipetting.

-

-

Final Dilution:

-

Dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. (e.g., add 100 µL of 100 µM solution to 900 µL of medium).

-

-

Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (e.g., 0.1% DMSO)[9]. This is crucial as DMSO can have effects on cells at higher concentrations. The final DMSO concentration should ideally be kept below 0.5%[9].

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

| Form | Storage Temperature | Stability | Notes |

| Crystalline Solid | -20°C[6] | ≥ 4 years[6] | Store in a desiccator to protect from moisture. |

| Stock Solution in DMSO | -20°C | ~1 month[9] | Aliquoting is highly recommended to minimize freeze-thaw cycles. |

| Stock Solution in DMSO | -80°C | ~6 months[9] | Preferred for long-term storage. |

| Aqueous Working Solution | 4°C | ≤ 1 day[6] | Prepare fresh from stock solution immediately before each experiment. |

Workflow and Signaling Pathway Diagrams

Caption: Workflow for preparing this compound stock and working solutions.

Caption: this compound inhibits key lipases in lipid metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 10007875 [bertin-bioreagent.com]

- 3. This compound (PD020253, QTENHWTVRQKWRI-UHFFFAOYSA-N) [probes-drugs.org]

- 4. glpbio.com [glpbio.com]

- 5. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | CAS 359714-55-9 | Cayman Chemical | Biomol.com [biomol.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for CAY10499

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a potent, non-selective lipase inhibitor with significant activity against several key enzymes involved in lipid metabolism.[1] This document provides detailed information on the solubility of this compound, along with comprehensive protocols for its use in in vitro and cell-based assays. These guidelines are intended to assist researchers in pharmacology, biochemistry, and drug discovery in utilizing this compound as a tool to investigate the roles of specific lipases in physiological and pathological processes.

Solubility Data

This compound is a crystalline solid that is soluble in organic solvents and sparingly soluble in aqueous buffers. For biological experiments, it is recommended to first dissolve this compound in an organic solvent like DMSO or ethanol and then dilute it with the aqueous buffer of choice.

Table 1: Solubility of this compound

| Solvent | Approximate Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 20 |

| Ethanol | 2 |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 |

Data sourced from Cayman Chemical product information.[1]

Signaling Pathways Involving this compound Target Lipases

This compound is known to inhibit multiple lipases, primarily Monoacylglycerol Lipase (MAGL), Hormone-Sensitive Lipase (HSL), and Fatty Acid Amide Hydrolase (FAAH).[1] These enzymes play critical roles in distinct but interconnected signaling pathways: the endocannabinoid system and triglyceride metabolism.

-

Endocannabinoid Signaling: MAGL and FAAH are key enzymes in the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively.[2][3] By inhibiting these enzymes, this compound can increase the levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[4][5][6]

-

Triglyceride Metabolism: HSL is a crucial enzyme in the mobilization of stored fats. It primarily hydrolyzes diacylglycerols (DAG) to monoacylglycerols (MAG) and free fatty acids.[7][8][9][10][11] Inhibition of HSL by this compound can therefore lead to a decrease in the release of fatty acids from adipose tissue.

The following diagram illustrates the interplay of these pathways and the points of inhibition by this compound.

Caption: this compound inhibits FAAH, MAGL, and HSL.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be required for specific experimental systems.

In Vitro Monoacylglycerol Lipase (MGL) Inhibition Assay (Colorimetric)

This protocol is adapted from a 96-well format assay for MGL using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).[12][13] The hydrolysis of 4-NPA by MGL releases the chromophore 4-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.

Materials:

-

Purified human MGL

-

This compound

-

4-Nitrophenylacetate (4-NPA)

-

Tris-HCl buffer (100 mM, pH 7.4) containing 0.1% (w/v) fatty-acid-free BSA

-

DMSO

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in DMSO to obtain a range of desired concentrations.

-

Assay setup: In a 96-well plate, add the following to each well:

-

150 µL of Tris-HCl buffer containing purified human MGL (e.g., 16 ng per well).

-

10 µL of this compound dilution in DMSO or DMSO alone for the control.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate reaction: Add 40 µL of 1.25 mM 4-NPA solution in Tris-HCl buffer to each well to a final concentration of 250 µM.

-

Incubation and measurement: Incubate the plate at 37°C for 15 minutes. Measure the absorbance at 405 nm using a microplate reader.

-

Data analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Lipolysis Assay (Fluorescence)

This protocol describes a method to measure the effect of this compound on lipase activity in cell lysates using a fluorescence-based assay. This assay is based on the hydrolysis of a non-fluorescent substrate to a fluorescent product. A commercial lipase activity assay kit can be used for this purpose.[14]

Materials:

-

Cells of interest (e.g., adipocytes, hepatocytes)

-

This compound

-

Cell lysis buffer

-

Lipase Activity Assay Kit (containing a suitable fluorometric substrate)

-

96-well black plate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Cell culture and treatment: Culture the cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified period.

-

Cell lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer. Collect the cell lysates.

-

Protein quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay setup: In a 96-well black plate, add the following to each well:

-

Cell lysate (normalized for protein concentration).

-

Assay buffer provided in the kit.

-

-

Initiate reaction: Add the fluorometric lipase substrate to each well.

-

Incubation and measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths at multiple time points using a fluorescence microplate reader.

-

Data analysis: Calculate the rate of the reaction for each sample. Determine the effect of this compound on lipase activity by comparing the reaction rates of treated samples to the vehicle control.

Measurement of Intracellular Triglyceride Content

This protocol provides a method to quantify the effect of this compound on intracellular triglyceride accumulation in cultured cells.[15][16]

Materials:

-

Cells of interest (e.g., 3T3-L1 adipocytes)

-

This compound

-

DMSO

-

Triglyceride quantification assay kit

-

96-well plate

-

Microplate reader

Procedure:

-

Cell culture and treatment: Seed the cells in a 96-well plate and differentiate them as required (e.g., for 3T3-L1 cells). Treat the differentiated cells with various concentrations of this compound or vehicle (DMSO) for the desired duration.

-

Cell washing: After treatment, remove the culture medium and wash the cells twice with PBS.

-

Triglyceride extraction: Add 100 µL of DMSO to each well and let it stand for 1 minute to extract the intracellular triglycerides.

-

Quantification: Transfer the DMSO extract to a new 96-well plate. Measure the triglyceride concentration using a commercial triglyceride quantification assay kit according to the manufacturer's instructions.

-

Data analysis: Normalize the triglyceride content to the total protein content or cell number. Compare the triglyceride levels in this compound-treated cells to the vehicle-treated control cells.

In Vivo Administration Protocol (Rodents)

This compound has been shown to reduce cytosolic lipase activity in rats in vivo.[1] The following is a general guideline for in vivo administration. The exact dosage and administration route should be optimized based on the specific animal model and experimental goals.

Materials:

-

This compound

-

Vehicle for in vivo administration (e.g., a mixture of DMSO, Cremophor EL, and saline)

-

Rodents (rats or mice)

-

Appropriate administration equipment (e.g., gavage needles, syringes)

Procedure:

-

Formulation preparation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle to the desired final concentration. Ensure the final concentration of DMSO is well-tolerated by the animals.

-

Dosing: The dosage of this compound will need to be determined empirically. A starting point could be based on previous in vivo studies with similar compounds.

-

Administration: Administer the this compound formulation to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle alone to the control group.

-

Monitoring and sample collection: Monitor the animals for any adverse effects. At the end of the treatment period, collect tissues of interest (e.g., liver, adipose tissue) for further analysis, such as measuring lipase activity or lipid content.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound.

Caption: A logical workflow for this compound research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Imaging the endocannabinoid signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The multifunctional role of hormone-sensitive lipase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hormone-Sensitive Lipase Modulates Adipose Metabolism Through PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. farm.ucl.ac.be [farm.ucl.ac.be]

- 13. This compound, a novel monoglyceride lipase inhibitor evidenced by an expeditious MGL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. researchgate.net [researchgate.net]

- 16. One-step intracellular triglycerides extraction and quantitative measurement in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10499 in MCF-7 Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10499 is a versatile inhibitor of multiple cellular lipases, demonstrating significant anti-proliferative effects in various cancer cell lines. In the context of the MCF-7 human breast cancer cell line, a well-established model for estrogen receptor-positive (ER+) breast cancer, this compound presents a valuable tool for investigating the role of lipid metabolism in cancer cell growth and survival. These application notes provide a comprehensive guide for the utilization of this compound in MCF-7 cells, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

This compound is characterized as a non-selective lipase inhibitor with potent activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH). The inhibition of these enzymes disrupts the intricate network of lipid signaling pathways that are crucial for cancer cell pathogenesis. By impeding the breakdown of monoacylglycerols and other lipid substrates, this compound is thought to reduce the availability of free fatty acids and pro-tumorigenic signaling lipids, ultimately leading to a reduction in cell growth and viability.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results obtained from MCF-7 cells.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value |

| Monoacylglycerol Lipase (MAGL) | 144 nM |

| Hormone-Sensitive Lipase (HSL) | 90 nM |

| Fatty Acid Amide Hydrolase (FAAH) | 14 nM |

| MCF-7 Cell Growth Inhibition | 4.2 µM [1][2] |

Table 2: Template for this compound Effect on MCF-7 Cell Viability (MTT Assay)

| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 |

| 1 | User-defined |

| 2.5 | User-defined |

| 4.2 (IC50) | User-defined |

| 5 | User-defined |

| 10 | User-defined |

| 25 | User-defined |

Table 3: Template for this compound-Induced Apoptosis in MCF-7 Cells (Annexin V/PI Staining)

| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |

| 0 (Vehicle Control) | User-defined | User-defined | User-defined | User-defined |

| 4.2 (IC50) | User-defined | User-defined | User-defined | User-defined |

| 10 | User-defined | User-defined | User-defined | User-defined |

Table 4: Template for this compound Effect on MCF-7 Cell Cycle Distribution

| This compound Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| 0 (Vehicle Control) | User-defined | User-defined | User-defined |

| 4.2 (IC50) | User-defined | User-defined | User-defined |

| 10 | User-defined | User-defined | User-defined |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound in MCF-7 cells and a general experimental workflow for its evaluation.

Caption: Proposed mechanism of this compound in MCF-7 cells.

Caption: General workflow for studying this compound effects.

Experimental Protocols

MCF-7 Cell Culture

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

DMEM (Dulbecco's Modified Eagle Medium) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 culture flasks

-

6-well, 12-well, and 96-well plates

Protocol:

-

Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.

-

Neutralize trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Cell Viability (MTT) Assay

Materials:

-

MCF-7 cells

-

This compound (dissolved in DMSO)

-

Complete culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 25 µM) for 24, 48, or 72 hours. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

MCF-7 cells

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with desired concentrations of this compound (e.g., 0, 4.2, 10 µM) for 24 or 48 hours.

-

Harvest the cells, including any floating cells from the medium, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis

Materials:

-

MCF-7 cells

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Plate MCF-7 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

Materials:

-

MCF-7 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Caspase-3, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed MCF-7 cells in 6-well plates and treat with this compound.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Conclusion

This compound serves as a potent inhibitor of cell growth in the MCF-7 breast cancer cell line. The provided protocols offer a framework for investigating its effects on cell viability, apoptosis, and cell cycle progression. The multifaceted lipase inhibition by this compound suggests a complex mechanism of action involving the disruption of lipid metabolism and signaling, which warrants further detailed investigation to fully elucidate its therapeutic potential. Researchers are encouraged to use the provided templates to systematically record and present their findings.

References

Application Notes and Protocols for CAY10499 in Monoacylglycerol Lipase (MAGL) Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals